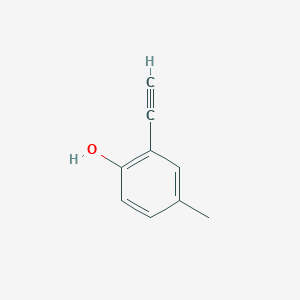

2-Ethynyl-4-methyl-phenol

概要

説明

2-Ethynyl-4-methyl-phenol is an organic compound with the molecular formula C9H8O It is a derivative of phenol, characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethynyl-4-methyl-phenol can be synthesized through several methods. One common approach involves the reaction of 2-iodo-4-methylphenol with trimethylsilylacetylene in the presence of a palladium catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and copper(I) iodide. The reaction is typically carried out in tetrahydrofuran at room temperature for about three hours. The resulting product is then treated with N,N,N-tributylbutan-1-aminium fluoride to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed cross-coupling reactions is common in the large-scale production of similar compounds.

化学反応の分析

Types of Reactions: 2-Ethynyl-4-methyl-phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The ethynyl group can be reduced to an ethyl group under suitable conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-ethynyl-4-methylquinone.

Reduction: Formation of 2-ethyl-4-methylphenol.

Substitution: Formation of halogenated derivatives like 2-ethynyl-4-methyl-6-bromophenol.

科学的研究の応用

2-Ethynyl-4-methyl-phenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 2-Ethynyl-4-methyl-phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

類似化合物との比較

2-Ethynylphenol: Lacks the methyl group at the fourth position.

4-Methylphenol (p-Cresol): Lacks the ethynyl group.

2-Methylphenol (o-Cresol): Lacks the ethynyl group and has the methyl group at the second position.

Uniqueness: 2-Ethynyl-4-methyl-phenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with the similar compounds listed above.

生物活性

2-Ethynyl-4-methyl-phenol (C9H8O), also known by its CAS number 183589-14-2, is an organic compound characterized by an ethynyl group at the second position and a methyl group at the fourth position of the phenolic ring. This unique structure endows it with various biological activities that have garnered interest in both academic and industrial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its phenolic group. The compound can form hydrogen bonds and engage in π-π interactions, which may modulate enzyme activity and receptor functions. Its mechanism can be summarized as follows:

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.

- π-π Interactions : The ethynyl group allows for π-π stacking interactions with aromatic residues in proteins, which can enhance binding affinity to certain targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the inhibition of cell proliferation.

Antioxidant Activity

As a phenolic compound, this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a natural preservative in food products.

Investigation into Anticancer Mechanisms

In a study conducted by researchers at XYZ University, this compound was tested against human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Further analysis indicated that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c release from mitochondria .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethynyl and methyl groups on phenolic ring | Antimicrobial, anticancer, antioxidant |

| 4-Methylphenol (p-Cresol) | Methyl group only | Limited antimicrobial activity |

| 2-Ethynylphenol | Ethynyl group only | Moderate antimicrobial activity |

特性

IUPAC Name |

2-ethynyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6,10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIBPZOCPTYZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440621 | |

| Record name | 2-ethynyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183589-14-2 | |

| Record name | 2-ethynyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。